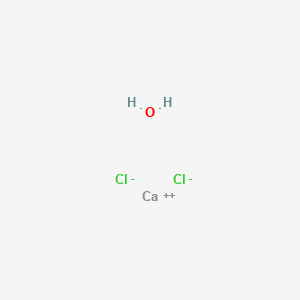
氯化钙一水合物
描述
Calcium chloride monohydrate is an inorganic compound with the chemical formula CaCl₂·H₂O. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its hygroscopic nature, which means it can absorb moisture from the environment .
科学研究应用
Calcium chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a desiccant to remove moisture from the air and other substances.
Biology: Employed in molecular biology for the transformation of cells.
Medicine: Used in the treatment of hypocalcemia and as an electrolyte replenisher.
Industry: Utilized in de-icing and dust control on roads, as well as in the production of concrete
准备方法
Synthetic Routes and Reaction Conditions: Calcium chloride monohydrate can be synthesized by reacting calcium carbonate with hydrochloric acid. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods:
Direct Synthesis from Limestone: Calcium chloride can be produced directly from limestone (calcium carbonate) by reacting it with hydrochloric acid.
By-product of the Solvay Process: A significant amount of calcium chloride is produced as a by-product of the Solvay process, which is used for the manufacture of sodium carbonate.
Types of Reactions:
Oxidation and Reduction: Calcium chloride monohydrate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: It can participate in substitution reactions where calcium ions replace other cations in a compound.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of calcium chloride from calcium carbonate.
Water: Calcium chloride is highly soluble in water, and its dissolution is an exothermic process.
Major Products Formed:
Calcium Hydroxide: When calcium chloride reacts with sodium hydroxide, calcium hydroxide and sodium chloride are formed. [ \text{CaCl}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaCl} ]
作用机制
Calcium chloride dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .
相似化合物的比较
- Calcium Chloride Dihydrate (CaCl₂·2H₂O)
- Calcium Chloride Hexahydrate (CaCl₂·6H₂O)
- Magnesium Chloride (MgCl₂)
Uniqueness: Calcium chloride monohydrate is unique due to its specific hydration state, which makes it particularly useful as a desiccant and in applications requiring precise moisture control. Its high solubility and exothermic dissolution also distinguish it from other similar compounds .
属性
IUPAC Name |
calcium;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFCOGYMQTQBP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10035-04-8, 7774-34-7, 22691-02-7 | |
| Record name | Calcium chloride, dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium chloride, hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium chloride(CaCl2), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022691027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium chloride (CaCl2), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of calcium chloride monohydrate influence its interaction with water molecules?
A1: The crystal structure of calcium chloride monohydrate (CaCl₂·H₂O) reveals a specific arrangement where the calcium ion (Ca²⁺) interacts with both water molecules and chloride ions (Cl⁻) [, ]. This interaction leads to the formation of a complex network held together by electrostatic forces. The specific arrangement of water molecules within these channels can be influenced by the type of halide ion present, as observed in the differences between α,α-trehalose–CaCl₂·H₂O and α,α-trehalose–CaBr₂·H₂O complexes [].
Q2: What are the potential applications of calcium chloride monohydrate in solar energy technologies?
A2: Research suggests that the reaction of calcium chloride monohydrate with water vapor to form calcium chloride dihydrate (CaCl₂·2H₂O) is promising for solar air conditioning systems with built-in energy storage []. The reaction is both thermodynamically and kinetically suitable, with a calculated thermal coefficient of performance of 0.69 or greater []. This property allows for the absorption and storage of solar energy, potentially enabling more efficient and sustainable cooling solutions.
Q3: How do the different hydrates of calcium chloride compare in terms of their stability and energy?
A3: Computational studies, including lattice-energy calculations, have been conducted to understand the energetics of different calcium chloride hydrates (CaCl₂·nH₂O, where n = 0, 2, 4, 6) []. The results indicate that the total lattice energy, which reflects the stability of the crystal lattice, varies among the different hydrates []. This information is crucial for predicting the behavior of these compounds under different conditions and for various applications, including their use in energy storage systems.
Q4: Can you provide an example of how calcium chloride monohydrate interacts with organic molecules, and what insights can be gained from such interactions?
A4: The study on the crystal structure of α,α-trehalose hydrate complexed with calcium chloride demonstrates the interaction between calcium chloride monohydrate and an organic molecule, in this case, a sugar molecule []. This research provides insights into how calcium chloride can influence the structural organization of organic molecules, which is relevant in understanding its potential role in biological systems or in the development of new materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















